2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
Description
This compound features a [1,2,3]triazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system known for its bioisosteric properties with purine bases. The dimethoxyphenethyl group may confer improved solubility and membrane permeability compared to simpler aromatic substituents. Synthesis typically involves nucleophilic substitution at the 7-position of the triazolopyrimidine scaffold, followed by coupling with the acetamide moiety under basic conditions .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-31-18-9-8-16(12-19(18)32-2)10-11-24-20(30)14-33-23-21-22(25-15-26-23)29(28-27-21)13-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBVPCBGMEJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N6O2S
- Molecular Weight : 396.51 g/mol
- CAS Number : 606108-35-4
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- A study reported that triazole derivatives demonstrated cytotoxic effects against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values ranging from 6.2 μM to 43.4 μM for structurally related compounds .
Antimicrobial Activity
Triazole-containing compounds are known for their antimicrobial properties. The compound's thioether group may contribute to its ability to disrupt microbial cell membranes.
- Research has shown that certain triazole derivatives possess antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
Compounds with triazole moieties have been associated with anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in the biosynthesis of nucleic acids.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Immune Response : By affecting cytokine levels, this compound may enhance the immune response against tumors or infections.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that related triazole compounds exhibited cytotoxic effects on various cancer cell lines. For example:
-
Microbial Inhibition Tests : In studies assessing antimicrobial efficacy:
- A derivative exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Comparative studies indicated that the compound's activity was enhanced in combination with standard antibiotics.
Data Tables
| Biological Activity | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 6.2 - 43.4 | HCT-116, T47D |
| Antimicrobial | 32 | S. aureus, E. coli |
| Anti-inflammatory | N/A | Various |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s structural analogs and heterocyclic derivatives are summarized below, with key differences in core scaffolds, substituents, and physicochemical properties:
Table 1: Comparative Data for Structurally Related Compounds
Structural and Functional Differences
Core Heterocycle: The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from thiazolo[3,2-a]pyrimidine (11a, 11b) and pyrimido[2,1-b]quinazoline (12) in . Compound 3 () shares the triazolo[4,5-d]pyrimidine core but differs in substituents: a propylthio group at position 5 versus the target compound’s thioacetamide at position 7 .
Substituent Effects :
- The 3,4-dimethoxyphenethyl side chain in the target compound introduces methoxy groups, which may improve solubility and mimic tyrosine kinase inhibitor pharmacophores (e.g., erlotinib). In contrast, Compound 11a () uses a 2,4,6-trimethylbenzylidene group, favoring hydrophobic interactions .
- Nitrile (C≡N) groups in 11a, 11b, and 12 enhance electrophilicity and binding to cysteine residues in enzymes, absent in the target compound .
Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to Compound 3 (78% yield), which employs ethanol and triethylamine as mild conditions . In contrast, Compound 12 () requires prolonged reflux (12 hours) with anthranilic acid, yielding only 57% .
Physicochemical and Spectral Comparisons
- Melting Points : Derivatives with rigid cores (e.g., Compound 12 , m.p. 268–269°C) exhibit higher melting points than flexible analogs like Compound 11b (m.p. 213–215°C) . The target compound’s melting point is unreported but likely lower due to the flexible acetamide chain.
- IR/NMR Signatures :
- The target compound’s thioether (C=S, ~650 cm⁻¹) and amide NH (~3,300 cm⁻¹) would contrast with the C≡N stretches (~2,200 cm⁻¹) in 11a, 11b, and 12 .
- Compound 3 ’s cyclopropylamine substituent would show distinct δ 2.24–2.37 ppm (CH3) in NMR, absent in the target compound’s dimethoxyphenethyl group .
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis involves multi-step reactions starting with the functionalization of the triazolopyrimidine core. Key steps include:
- Thioether formation : Reacting 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) to introduce the thioacetate group .
- Amide coupling : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to conjugate the intermediate with 3,4-dimethoxyphenethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Question: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR : and NMR confirm the triazolopyrimidine core (δ ~8.5–9.0 ppm for aromatic protons) and acetamide linkage (δ ~3.8–4.2 ppm for CH-S and δ ~2.1 ppm for CO-NH) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the amide group .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments corresponding to the benzyl and dimethoxyphenethyl moieties .
Basic Question: Which biological targets are most relevant for this compound?
Methodological Answer:
The triazolopyrimidine core is known to interact with:
- Kinases : Inhibition assays (e.g., ADP-Glo™ Kinase Assay) show activity against CDK2 and EGFR kinases due to competitive ATP-binding pocket interactions .
- Epigenetic regulators : Potential modulation of histone deacetylases (HDACs) via the dimethoxyphenethyl group, assessed via fluorogenic substrate assays .
Advanced Question: How can structure-activity relationship (SAR) studies optimize its biological activity?
Methodological Answer:
- Substituent variation : Replace the benzyl group with fluorophenyl or methyl groups to assess steric/electronic effects on kinase inhibition (IC comparisons via dose-response curves) .
- Thioether vs. sulfone : Oxidize the thioether to sulfone to evaluate impact on solubility and target binding (tested via SPR or thermal shift assays) .
- Dimethoxy positional isomers : Synthesize 2,5- or 3,5-dimethoxyphenethyl analogs to probe hydrophobic interactions in the enzyme active site .
Advanced Question: How can selectivity for specific kinases be improved?
Methodological Answer:
- Computational docking : Use AutoDock Vina to model interactions with CDK2 vs. off-target kinases (e.g., Aurora A). Prioritize analogs with hydrogen bonds to hinge-region residues (e.g., Leu83 in CDK2) .
- Proteome-wide profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify selectivity cliffs. Optimize substituents to reduce affinity for kinases with conserved ATP pockets .
Advanced Question: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer conditions (pH, Mg) across studies to minimize variability .
- Purity verification : Re-test batches with discrepancies using LC-MS to rule out impurities (>95% purity required) .
- Structural analogs : Compare inhibition data with closely related compounds (e.g., 3-(4-methylbenzyl) analogs) to identify substituent-specific trends .
Advanced Question: What strategies address poor aqueous solubility in preclinical testing?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility for in vivo dosing .
- Prodrug design : Introduce phosphate or ester groups on the dimethoxyphenethyl moiety, cleaved enzymatically in vivo .
Advanced Question: How to explain discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal half-life), bioavailability (oral vs. IP administration), and metabolite formation (LC-MS/MS) to identify clearance or degradation issues .
- Tissue distribution : Use radiolabeled analogs (e.g., -acetamide) to assess blood-brain barrier penetration or off-target accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
